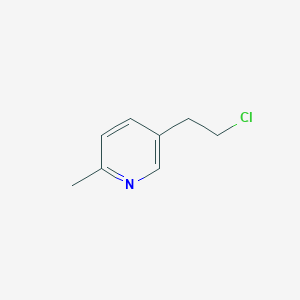

5-(2-Chloroethyl)-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chloroethyl)-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-7-2-3-8(4-5-9)6-10-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQCPCHPKITDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Chloroethyl 2 Methylpyridine

Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational in the production of 5-(2-Chloroethyl)-2-methylpyridine. These routes typically involve the modification of existing pyridine (B92270) derivatives through well-established chemical reactions, such as chlorination or the derivatization of the pyridine core structure.

Chlorination Reactions of Methylpyridine Derivatives

A primary strategy for synthesizing this compound involves the chlorination of a suitable precursor, specifically the corresponding alcohol, 5-(2-hydroxyethyl)-2-methylpyridine. This transformation is a key step that introduces the desired chloroethyl functionality onto the pyridine ring.

A plausible and efficient synthetic pathway begins with 2-methyl-5-methylpyridine, also known as 2,5-lutidine. sigmaaldrich.comnih.gov This readily available starting material serves as the foundational scaffold. The synthesis proceeds in two main steps:

Hydroxymethylation: The first step involves the condensation of 2,5-lutidine with an aldehyde, typically formaldehyde (B43269) (or its polymer form, paraformaldehyde), to introduce a hydroxyethyl (B10761427) group. This reaction targets one of the methyl groups, converting it into a 2-hydroxyethyl side chain. A similar process is documented for the reaction of 2-methylpyridine (B31789) with paraformaldehyde to produce 2-(2-hydroxyethyl)pyridine. google.com This transforms 2,5-lutidine into the crucial intermediate, 5-(2-hydroxyethyl)-2-methylpyridine.

Chlorination: The newly formed alcohol intermediate, 5-(2-hydroxyethyl)-2-methylpyridine, is then subjected to a chlorination reaction to replace the hydroxyl group with a chlorine atom, yielding the final product, this compound. This step is critical and requires specific chlorinating agents to achieve high efficiency.

The conversion of the hydroxyl group in 5-(2-hydroxyethyl)-2-methylpyridine to a chloride is a standard procedure in organic synthesis, often accomplished using various chlorinating agents. Thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are among the most common reagents for this purpose.

Thionyl Chloride (SOCl₂): This reagent is widely used for converting alcohols to alkyl chlorides. The reaction with an alcohol produces the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous byproducts, simplifying the purification of the final product. google.com The reaction mechanism can vary depending on the conditions; for instance, in the presence of pyridine, the reaction often proceeds with an inversion of stereochemistry via an SN2 mechanism. scholaris.ca The use of thionyl chloride for converting a hydroxymethyl group on a pyridine ring to a chloromethyl group is a well-documented process, highlighting its effectiveness for this class of compounds. google.com

Phosphorus Pentachloride (PCl₅): PCl₅ is another powerful chlorinating agent capable of converting alcohols to alkyl chlorides. The reaction produces phosphoryl chloride (POCl₃) and hydrogen chloride as byproducts. While effective, the solid nature of PCl₅ and its byproducts can sometimes complicate product isolation compared to the gaseous byproducts from thionyl chloride.

The choice between these agents can depend on substrate reactivity, desired reaction conditions, and ease of workup.

| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |

| Physical State | Liquid | Solid |

| Byproducts | SO₂ (gas), HCl (gas) | POCl₃ (liquid), HCl (gas) |

| Workup | Generally simpler due to gaseous byproducts | May require separation from liquid byproduct |

| Reactivity | Highly reactive, effective for primary and secondary alcohols | Very reactive, can sometimes lead to side reactions |

Derivatization from Other Pyridine Scaffolds

An alternative to modifying existing methylpyridines is to construct the pyridine ring itself with the desired substituents. A classic example is the synthesis of 5-ethyl-2-methylpyridine (B142974), a potential precursor to the target molecule. One established method involves a condensation reaction between paraldehyde (B1678423) and aqueous ammonia (B1221849) under high temperature and pressure. orgsyn.org This method, detailed in Organic Syntheses, provides a route to the 5-ethyl-2-methylpyridine scaffold from acyclic precursors. orgsyn.org

Once 5-ethyl-2-methylpyridine is obtained, it can be converted to this compound. However, direct chlorination of the ethyl side chain is generally less specific. A more controlled approach would involve:

Oxidation of the ethyl group to an acetyl group.

Reduction of the resulting ketone to the secondary alcohol, 1-(2-methylpyridin-5-yl)ethanol.

Subsequent chlorination of the alcohol to yield the final product. This multi-step derivatization offers a higher degree of control over the final product's structure.

Advanced Synthetic Strategies

To overcome some of the limitations of traditional batch processing, such as safety concerns with hazardous reagents and challenges in scalability, advanced synthetic strategies like flow chemistry are being increasingly explored.

Flow Chemistry Applications in the Synthesis of Chloroethylpyridines

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers significant advantages for the synthesis of substituted pyridines. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety. mdpi.com

While a specific flow synthesis for this compound is not widely documented, the principles of flow chemistry can be readily applied to its synthesis. For example, the α-methylation of pyridines has been successfully demonstrated in a continuous flow setup using a packed-bed reactor with a catalyst. researchgate.netmdpi.com

The chlorination step, in particular, stands to benefit from a flow chemistry approach. Reactions involving hazardous reagents like thionyl chloride can be performed more safely in a closed-loop flow system, minimizing operator exposure. The excellent heat exchange capabilities of microreactors can effectively control the exothermic nature of the chlorination reaction, preventing runaway reactions and the formation of byproducts. This leads to a safer, more efficient, and easily scalable process compared to traditional batch methods.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is crucial for improving process efficiency, maximizing product output, and ensuring purity. This involves a careful selection of reaction conditions and purification methods.

Reaction temperature is a critical parameter for optimization. For analogous chlorinations of heterocyclic alcohols, reactions are often carried out at reflux temperature to ensure the reaction proceeds to completion. prepchem.com In a documented synthesis of a similar compound, 2-(2-Chloroethyl)piperidine Hydrochloride, the reaction of the corresponding alcohol with thionyl chloride in chloroform (B151607) was conducted at reflux for 2.5 hours, resulting in a 46% yield of the product. prepchem.com The choice of solvent and the stoichiometry of the reagents are also key factors that must be optimized to enhance yield and minimize side reactions.

Table 1: Example of Reaction Conditions for Chlorination of a Heterocyclic Ethanol (B145695)

| Precursor | Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(2-hydroxyethyl)piperidine | Thionyl chloride | Chloroform | Reflux | 2.5 hours | 46% | prepchem.com |

Stereochemical control is not a relevant consideration in the synthesis of this compound. The target molecule is achiral, meaning it is superimposable on its mirror image and does not have a stereocenter. The carbon atom to which the chlorine atom is attached is a primary carbon, bonded to two hydrogen atoms, and thus cannot be a chiral center.

The reaction of a primary alcohol like 5-(2-hydroxyethyl)-2-methylpyridine with thionyl chloride in the presence of a base like pyridine typically proceeds through an Sₙ2 mechanism, which causes an inversion of stereochemistry at the reaction center. ucalgary.calibretexts.org Conversely, in the absence of such a base, the reaction can occur via an Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of stereochemistry. scribd.com However, since both the starting material (5-(2-hydroxyethyl)-2-methylpyridine) and the final product are achiral, these stereochemical outcomes are inconsequential.

Following the completion of the reaction, a systematic workup and purification procedure is necessary to isolate the this compound product. A typical initial step involves the removal of excess thionyl chloride and the solvent, often achieved through distillation or evaporation under reduced pressure. prepchem.com

For reactions where a base like pyridine is not used as a catalyst, the workup may involve quenching the reaction mixture, often by carefully adding it to a cold aqueous base solution (e.g., sodium hydroxide) to neutralize the acidic byproducts. orgsyn.org The crude product is then typically extracted from the aqueous phase using an appropriate organic solvent, such as dichloromethane (B109758) or ethyl acetate (B1210297). orgsyn.org The combined organic extracts are subsequently washed with water and brine, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and filtered. orgsyn.org

The final purification of the isolated crude product is commonly achieved through distillation under reduced pressure. orgsyn.org For solid products, recrystallization from a suitable solvent system, such as an ethanol-ether mixture, can be an effective method for obtaining the purified compound. prepchem.com

Chemical Reactivity and Transformation Pathways of 5 2 Chloroethyl 2 Methylpyridine

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The primary alkyl chloride of the chloroethyl group is a key site for reactivity, readily undergoing nucleophilic substitution reactions. This allows for the extension of the side chain and the introduction of various functional groups, making it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating these substitution reactions. quimicaorganica.orgslideshare.netuoanbar.edu.iq

Alkylation Reactions

The chloroethyl moiety can be alkylated by a variety of carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. This pathway is crucial for constructing more complex carbon skeletons. Typical nucleophiles include carbanions derived from organometallic reagents or active methylene (B1212753) compounds.

Table 1: Representative Alkylation Reactions

| Nucleophile (Source) | Reagent/Conditions | Product |

| Diethyl malonate | NaOEt, EtOH, Reflux | Diethyl 2-(2-(2-methylpyridin-5-yl)ethyl)malonate |

| Phenylacetonitrile | NaNH₂, liq. NH₃ | 3-phenyl-4-(2-methylpyridin-5-yl)butanenitrile |

| Phenylmagnesium bromide | THF, 0 °C to r.t. | 2-methyl-5-(3-phenylpropyl)pyridine |

Substitution with Heteroatom Nucleophiles

A wide array of heteroatom nucleophiles can displace the chloride ion, providing access to a variety of functionalized pyridine derivatives. This type of reaction is common in the synthesis of pharmacologically active molecules. For instance, the alkylation of secondary amines with similar chloroethyl side chains is a key step in the synthesis of drugs like Thioridazine. wikipedia.org

Amination: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. This is typically carried out in the presence of a base to neutralize the HCl generated.

Alkoxylation: Alkoxides, generated from alcohols with a strong base (e.g., sodium hydride), react to form ethers (Williamson ether synthesis).

Thiolation: Thiolates, which are potent nucleophiles, readily displace the chloride to form thioethers.

Table 2: Substitution with Various Heteroatom Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

| Piperidine (B6355638) | K₂CO₃, Acetonitrile (B52724), Reflux | 5-(2-(Piperidin-1-yl)ethyl)-2-methylpyridine |

| Sodium methoxide | Methanol (B129727), Reflux | 5-(2-Methoxyethyl)-2-methylpyridine |

| Sodium thiophenoxide | DMF, 60 °C | 2-methyl-5-(2-(phenylthio)ethyl)pyridine |

Mechanistic Aspects of Nucleophilic Displacement

The nucleophilic substitution reactions at the primary carbon of the chloroethyl group predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism . nih.govresearchgate.net

Key features of this mechanism include:

Single Concerted Step: The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.

Backside Attack: The nucleophile attacks from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.

Kinetics: The reaction rate is dependent on the concentration of both the substrate (5-(2-Chloroethyl)-2-methylpyridine) and the nucleophile, exhibiting second-order kinetics.

An SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for this substrate. Primary carbocations are inherently unstable, making the energy barrier for their formation prohibitively high. The use of polar aprotic solvents (like DMF or acetonitrile) and strong nucleophiles further favors the SN2 pathway.

Oxidation Reactions of the Pyridine Ring and Alkyl Substituents

Oxidation reactions offer another avenue for the functionalization of this compound, targeting either the pyridine nitrogen or the alkyl side chains. The selectivity of these oxidations can be controlled by the choice of the oxidizing agent and reaction conditions.

Selective Oxidation of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can be selectively oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution and modifying its chemical behavior. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this purpose due to their high chemoselectivity for nitrogen and sulfur atoms over many other functional groups. nih.govresearchgate.netgoogle.com The reaction is typically performed in a chlorinated solvent at low to ambient temperatures. researchgate.netresearchgate.netrsc.org

Table 3: N-Oxidation Reaction

| Reagent | Solvent | Product |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (CH₂Cl₂) | This compound N-oxide |

Oxidation of the Methyl Group at C2

The methyl group at the C2 position is susceptible to oxidation, a common reaction for picoline derivatives. wikipedia.org This can lead to the formation of several products depending on the strength of the oxidizing agent and the reaction conditions.

Partial Oxidation: Under milder conditions or with specific catalysts, the methyl group can be oxidized to an aldehyde, yielding 5-(2-chloroethyl)-2-pyridinecarboxaldehyde.

Complete Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or nitric acid, will typically oxidize the methyl group completely to a carboxylic acid. wikipedia.orgacs.org This reaction yields 5-(2-chloroethyl)pyridine-2-carboxylic acid, a picolinic acid derivative. wikipedia.orgwikipedia.org Catalytic vapor-phase oxidation using catalysts like vanadium pentoxide (V₂O₅) is also an established method for this transformation in related picolines. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 4: Representative Oxidation Reactions of the C2-Methyl Group

| Reagent/Conditions | Product |

| Selenium Dioxide (SeO₂), Dioxane, Reflux | 5-(2-Chloroethyl)-2-pyridinecarboxaldehyde |

| Potassium Permanganate (KMnO₄), H₂O, Heat | 5-(2-Chloroethyl)pyridine-2-carboxylic acid |

Controlled Oxidation of the Chloroethyl Side Chain

The controlled oxidation of the chloroethyl side chain in this compound to yield valuable synthetic intermediates, such as 2-(2-methyl-5-pyridyl)acetic acid, presents a significant synthetic challenge. Direct oxidation of the chloroethyl group is often complicated by the presence of the pyridine ring, which can be sensitive to oxidative conditions, and the chlorine atom, which can influence reactivity.

A potential, albeit indirect, pathway for the controlled oxidation involves a series of transformations analogous to those used for the functionalization of alkylpyridines. This multi-step approach could circumvent the difficulties of direct oxidation. A plausible synthetic sequence, based on established pyridine chemistry, is outlined below:

N-Oxidation: The first step would involve the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This is a common strategy to modify the reactivity of the pyridine ring and its substituents. Reagents such as hydrogen peroxide in acetic acid are typically employed for this transformation. google.com

Rearrangement: The N-oxide can then undergo rearrangement. For instance, treatment with acetic anhydride (B1165640) could lead to the formation of the corresponding acetate (B1210297) ester on the carbon adjacent to the ring, although in this case, rearrangement involving the chloroethyl group would be more complex. A more likely route would be the conversion of the chloroethyl group to a more readily oxidizable functionality.

Hydrolysis: Subsequent hydrolysis of the intermediate ester or other functional group would yield the corresponding alcohol.

Oxidation: Finally, the resulting alcohol can be oxidized to the carboxylic acid using standard oxidizing agents.

Reduction Reactions

The reduction of this compound can proceed via several pathways, primarily involving the hydrogenation of the pyridine ring to a piperidine derivative or the reductive dehalogenation of the chloroethyl group. The choice of reducing agent and reaction conditions determines the outcome of the reaction.

Hydrogenation of the Pyridine Ring to Piperidine Derivatives

The catalytic hydrogenation of the pyridine ring to a piperidine ring is a well-established transformation in heterocyclic chemistry. uoanbar.edu.iq This reaction typically requires the use of a metal catalyst and a source of hydrogen.

Commonly used catalysts for this purpose include platinum oxide (PtO₂), Raney nickel, and palladium on carbon (Pd/C). The reaction is often carried out under hydrogen pressure and may be performed in various solvents, including ethanol (B145695) or acetic acid. For example, pyridine itself can be reduced to piperidine using hydrogen with a nickel catalyst or sodium in ethanol. uoanbar.edu.iq

A relevant industrial example is the synthesis of the antipsychotic drug Thioridazine, which involves the catalytic hydrogenation of a 2-(2-hydroxyethyl)-1-methyl-pyridinium iodide to the corresponding piperidine derivative. wikipedia.org This demonstrates the feasibility of reducing a substituted pyridine containing a side chain at a position analogous to the chloroethyl group in this compound.

| Catalyst | Reducing Agent | Solvent | Product | Reference |

| Nickel | Hydrogen | - | Piperidine | uoanbar.edu.iq |

| Platinum Oxide | Hydrogen | - | Piperidine | uoanbar.edu.iq |

| - | Sodium | Ethanol | Piperidine | uoanbar.edu.iq |

| - | Catalytic Hydrogenation | Hydrochloric acid | 2-(2-Chloroethyl)-1-Methylpiperidine | wikipedia.org |

Reductive Dehalogenation of the Chloroethyl Group

Reductive dehalogenation involves the removal of the chlorine atom from the chloroethyl group, replacing it with a hydrogen atom to yield 5-ethyl-2-methylpyridine (B142974). This transformation can be achieved using various reducing agents.

One common method for the reductive dehalogenation of haloaromatics is the use of reactive metals, such as sodium or calcium, in the presence of a lower alcohol like methanol or ethanol. google.com This method is effective for converting halogenated aromatics to their hydrogenated counterparts. google.com

Additionally, microbial and enzymatic systems are known to catalyze reductive dehalogenation under anaerobic conditions. These biocatalytic methods often involve reductive dehalogenases, which are enzymes that can cleave halogen-carbon bonds. researchgate.netnih.gov While not a traditional laboratory method, it represents a potential "green" alternative for dehalogenation.

Selective Reduction Strategies

Achieving selective reduction of either the pyridine ring or the chloroethyl group in this compound requires careful control of reaction conditions and reagent choice.

Selective Ring Reduction: To selectively hydrogenate the pyridine ring without affecting the chloroethyl group, catalytic hydrogenation under controlled conditions would be the preferred method. The choice of a catalyst that favors aromatic ring reduction over alkyl halide reduction is crucial.

Selective Dehalogenation: For the selective removal of the chlorine atom, methods like catalytic transfer hydrogenation or the use of specific metal-based reagents that are less likely to reduce the pyridine ring could be employed.

Birch Reduction: For more complex fused pyridine systems, the Birch reduction has been used for the selective partial reduction of the pyridine ring. nih.gov This method involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. However, its applicability to a simple substituted pyridine like this compound for selective reduction is not well-documented and could lead to a mixture of products.

Advanced strategies for the dearomatization of pyridines, often involving activation of the pyridine ring, have also been developed. mdpi.comnih.gov These methods allow for the introduction of functional groups during the reduction process but represent a more complex approach than simple hydrogenation or dehalogenation.

Cyclization and Rearrangement Reactions

The structure of this compound, featuring a nucleophilic pyridine nitrogen and an electrophilic chloroethyl side chain, makes it a prime candidate for intramolecular reactions, particularly cyclization.

Intramolecular Cyclization Pathways

The most probable intramolecular reaction for this compound is cyclization to form a derivative of the indolizine (B1195054) ring system. Indolizine is a bicyclic aromatic compound consisting of a fused pyridine and pyrrole (B145914) ring. chemicalbook.com The synthesis of indolizines often involves the intramolecular cyclization of appropriately functionalized pyridine derivatives. chemicalbook.com

In the case of this compound, the pyridine nitrogen can act as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in the side chain. This would proceed via an intramolecular nucleophilic substitution, leading to the formation of a five-membered ring fused to the pyridine ring. The initial product would be a quaternary ammonium (B1175870) salt, which could then potentially undergo further reactions depending on the conditions.

The synthesis of indolizine derivatives from 2-alkylpyridines is a well-established area of research, providing a strong precedent for this type of cyclization. rsc.org These reactions often proceed through the formation of a pyridinium (B92312) ylide, followed by cycloaddition, but direct intramolecular alkylation is also a viable pathway for suitably substituted pyridines.

| Starting Material Type | Reaction Type | Product | Reference |

| Functionalized Pyridine | Intramolecular Cyclization | Indolizine | chemicalbook.com |

| 2-Alkylpyridines | Cyclization/Oxidation | Indolizine | rsc.org |

This intramolecular cyclization represents a key reactive pathway for this compound, leading to the formation of a more complex heterocyclic system.

Ring Expansion and Contraction Reactions

The pyridine ring is an aromatic heterocycle characterized by significant resonance stabilization. This inherent stability means that reactions involving the expansion or contraction of the pyridine ring itself are not common and are generally energetically unfavorable. Such transformations would require overcoming a substantial aromatic stabilization energy.

A review of the scientific literature indicates that while ring expansion of five-membered heterocyclic rings (like pyrroles) to form pyridines is a known synthetic strategy rsc.org, the reverse process or the expansion of the pyridine ring in a compound like this compound is not a documented pathway. General approaches to pyridine ring synthesis often involve the condensation of carbonyl compounds or cycloaddition reactions, rather than the modification of a pre-existing stable aromatic ring. baranlab.org While ring contraction and expansion reactions are established for various carbocyclic and heterocyclic systems, particularly under conditions that generate carbocation intermediates or involve rearrangements like the Wolff or Favorskii rearrangements chemistrysteps.comwikipedia.org, these are not typically applied to stable aromatic systems like pyridine. baranlab.org For these reasons, this compound is not expected to readily undergo ring expansion or contraction reactions under standard organic synthesis conditions.

Functional Group Interconversions on this compound

The primary routes for chemical transformation of this compound involve the interconversion of its functional groups. The molecule presents two main sites for reaction: the chloroethyl side chain and, to a lesser extent, the pyridine ring itself (the nitrogen atom and the methyl group).

The most versatile handle for functional group interconversion is the chloroethyl group. The primary alkyl chloride is a reactive electrophile, making it susceptible to nucleophilic substitution reactions (SN2), where the chloride ion acts as a good leaving group. ub.eduvanderbilt.edu This allows for the introduction of a wide variety of other functional groups.

Table 1: Nucleophilic Substitution Reactions at the Chloroethyl Side Chain

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Product Name | Reaction Type |

|---|---|---|---|---|

| -CH₂CH₂Cl | NaOH (aq) or H₂O | -CH₂CH₂OH (Alcohol) | 2-(5-Methylpyridin-3-yl)ethanol | Hydrolysis |

| -CH₂CH₂Cl | NaCN in DMSO | -CH₂CH₂CN (Nitrile) | 3-(5-Methylpyridin-3-yl)propanenitrile | Cyanation |

| -CH₂CH₂Cl | NaN₃ | -CH₂CH₂N₃ (Azide) | 3-(2-Azidoethyl)-5-methylpyridine | Azide (B81097) Synthesis |

| -CH₂CH₂Cl | NaOR' (Sodium Alkoxide) | -CH₂CH₂OR' (Ether) | 3-(2-Alkoxyethyl)-5-methylpyridine | Williamson Ether Synthesis |

| -CH₂CH₂Cl | NaSR' (Sodium Thiolate) | -CH₂CH₂SR' (Thioether) | 5-Methyl-3-(2-(alkylthio)ethyl)pyridine | Thioether Synthesis |

| -CH₂CH₂Cl | NH₃ (Ammonia) | -CH₂CH₂NH₂ (Primary Amine) | 2-(5-Methylpyridin-3-yl)ethanamine | Amination |

| -CH₂CH₂Cl | R'₂NH (Secondary Amine) | -CH₂CH₂NR'₂ (Tertiary Amine) | N,N-Dialkyl-2-(5-methylpyridin-3-yl)ethanamine | Amination |

These substitutions are fundamental in synthetic chemistry for building more complex molecules from the this compound scaffold. For instance, the conversion to a nitrile followed by hydrolysis would yield a carboxylic acid, effectively lengthening the carbon chain by one atom. vanderbilt.edu Similarly, the reduction of the azide derivative provides a route to the corresponding primary amine. vanderbilt.edu

Other potential, though less commonly cited, interconversions could involve the pyridine ring itself:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized using a peroxy acid (e.g., m-CPBA) to form the corresponding N-oxide. This modification alters the electronic properties of the ring, influencing its reactivity in subsequent reactions.

Oxidation of the Methyl Group: The 2-methyl group could be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) solubilityofthings.com, although reaction conditions would need to be carefully controlled to prevent unwanted side reactions with the chloroethyl group or the pyridine ring.

Quaternization: The pyridine nitrogen can react with alkylating agents to form a quaternary pyridinium salt. While the molecule contains an intramolecular alkylating group (the chloroethyl chain), intermolecular reactions are also possible. Intramolecular cyclization could lead to the formation of a highly reactive bicyclic aziridinium (B1262131) ion, which is a characteristic feature of nitrogen mustards.

Table 2: Potential Functional Group Interconversions on the Pyridine Ring

| Starting Group | Reagent/Condition | Resulting Group | Product Name | Reaction Type |

|---|---|---|---|---|

| Pyridine Nitrogen | m-CPBA | N-Oxide | This compound 1-oxide | N-Oxidation |

| 2-Methyl Group | KMnO₄, heat | Carboxylic Acid | 5-(2-Chloroethyl)picolinic acid | Oxidation |

These interconversions highlight the utility of this compound as a versatile intermediate in the synthesis of a variety of more complex pyridine derivatives.

Derivatization and Structural Modification of 5 2 Chloroethyl 2 Methylpyridine

Synthesis of Novel Analogs with Modified Alkyl Chains

The primary site for the derivatization of 5-(2-chloroethyl)-2-methylpyridine is the chloroethyl group. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution (SN2) reactions. This reactivity allows for the straightforward introduction of a diverse range of functional groups by reacting the parent compound with various nucleophiles.

Key transformations of the chloroethyl side chain include:

Amination: Reaction with primary or secondary amines, or with ammonia (B1221849), yields the corresponding N-substituted 2-(2-aminoethyl)-5-methylpyridine derivatives. These reactions are fundamental in creating analogs with basic nitrogen centers, which are common motifs in pharmacologically active compounds. For instance, alkylation of a primary amine with this compound would furnish a secondary amine.

Ether Formation: Alkoxide nucleophiles, generated from alcohols and a base, can displace the chloride to form ethers. This Williamson ether synthesis-type reaction allows for the incorporation of various alkoxy groups, extending the molecular framework.

Thioether Synthesis: Thiolates, which are potent nucleophiles, react readily with this compound to produce thioethers. These sulfur-containing analogs have distinct electronic and steric properties compared to their oxygen-containing counterparts.

Cyanation: The introduction of a cyano group via reaction with a cyanide salt, such as sodium cyanide, extends the carbon chain by one atom and provides a nitrile functional group. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up additional synthetic pathways.

The following table summarizes the synthesis of various analogs through modification of the alkyl chain.

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |

| R₂NH (e.g., Diethylamine) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | Py-CH₂CH₂-NR₂ | Aminoethylpyridine |

| ROH (e.g., Ethanol) | NaH, THF | Py-CH₂CH₂-OR | Ethoxyethylpyridine |

| RSH (e.g., Thiophenol) | Base (e.g., NaOH), Solvent (e.g., DMF) | Py-CH₂CH₂-SR | Thioether |

| HCN | NaCN, DMSO | Py-CH₂CH₂-CN | Cyanopropylpyridine |

| (Where Py represents the 2-methyl-5-pyridyl moiety) |

Introduction of Additional Functional Groups on the Pyridine (B92270) Ring

Beyond modification of the side chain, the pyridine ring itself can be functionalized to create a new generation of derivatives. The existing methyl and ethyl substituents influence the regioselectivity of electrophilic aromatic substitution reactions. However, direct functionalization of the pyridine ring can be challenging due to the deactivating effect of the ring nitrogen. A common strategy involves the initial N-oxidation of the pyridine to enhance its reactivity.

Nitration: The synthesis of Rabeprazole, a proton pump inhibitor, involves the nitration of a substituted pyridine N-oxide. wikipedia.org A similar approach could be applied to this compound N-oxide to introduce a nitro group onto the ring, likely at a position ortho or para to the existing substituents. The resulting nitro derivative can then be reduced to an amino group, which serves as a versatile handle for further modifications, such as diazotization or acylation.

Halogenation: Direct halogenation of the pyridine ring can introduce additional reactive sites. For example, the chlorination of 2-chloro-5-methylpyridine (B98176) can lead to the formation of 2-chloro-5-trichloromethylpyridine, demonstrating that functionalization of substituents on the ring is possible. epo.org

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds. If a halogen atom were introduced onto the pyridine ring of this compound, it could be coupled with a variety of boronic acids to introduce aryl or alkyl groups. nih.gov

The table below outlines potential functionalizations of the pyridine ring.

| Reaction Type | Reagents | Potential Product |

| N-Oxidation | m-CPBA or H₂O₂/Acetic Acid | This compound N-oxide |

| Nitration (of N-oxide) | HNO₃/H₂SO₄ | Nitro-5-(2-chloroethyl)-2-methylpyridine N-oxide |

| Amination (via reduction) | H₂, Pd/C or Sn/HCl | Amino-5-(2-chloroethyl)-2-methylpyridine |

| Halogenation | Cl₂, Br₂, or NBS/NCS | Halo-5-(2-chloroethyl)-2-methylpyridine |

Design and Synthesis of Bridged Pyridine Systems Incorporating the 5-(2-Chloroethyl) Moiety

The creation of bridged systems from this compound represents a more advanced synthetic challenge, leading to conformationally constrained analogs. Such structures are of interest in medicinal chemistry as they can offer enhanced selectivity for biological targets. The synthesis of these systems typically relies on intramolecular reactions.

A plausible strategy involves a two-step process:

Introduction of a second reactive group: First, a nucleophile containing a second reactive functional group (e.g., a hydroxyl or amino group) is attached to the chloroethyl side chain. For example, reacting this compound with ethylene (B1197577) glycol under basic conditions would yield 2-(2-methyl-5-pyridyl)ethyl 2-hydroxyethyl ether.

Intramolecular Cyclization: The newly introduced terminal group (in this case, a hydroxyl group) can then be induced to react with a position on the pyridine ring. This might require activation of the pyridine ring, for instance, by introducing a good leaving group at the C-2 or C-6 position. An intramolecular nucleophilic aromatic substitution would then close the ring, forming a bridged ether.

Alternatively, an intramolecular Friedel-Crafts-type reaction could be envisioned. If the side chain is extended and terminated with a group that can form a carbocation or an acylium ion, this electrophile could attack the electron-rich pyridine ring to form a new carbocyclic ring fused to the pyridine.

Studies on Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting the chemical behavior of novel analogs.

Reactivity of the Alkyl Chain: The rate of nucleophilic substitution at the chloroethyl group is influenced by the electronic properties of the pyridine ring. The introduction of electron-withdrawing groups (e.g., -NO₂) onto the ring will increase the electrophilicity of the terminal carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -NH₂) would decrease the reaction rate.

Reactivity of the Pyridine Ring: The susceptibility of the pyridine ring to electrophilic or nucleophilic attack is highly dependent on its substituents. In nucleophilic aromatic substitution reactions involving pyridinium (B92312) ions, the leaving group order can differ from the typical SNAr "element effect" (F > Cl ≈ Br > I). For instance, in some pyridinium systems, cyano groups have been found to be better leaving groups than halogens, a phenomenon attributed to the influence of the cyano group in the deprotonation step of the reaction mechanism. rsc.org

Regioselectivity of Functionalization: The site of further functionalization on the pyridine ring is directed by the existing substituents. In a recent study on the alkylation of pyridines, the regioselectivity (C2 vs. C4 addition) was found to be controlled by the aggregation state of the alkyllithium reagent used. acs.org Tetrameric clusters favored C4-alkylation, while dimeric clusters, formed in coordinating solvents, favored C2-alkylation. acs.org This highlights how reaction conditions can be tuned to control the structure of the resulting derivative.

The following table summarizes key structure-reactivity relationships.

| Structural Modification | Effect on Reactivity | Rationale |

| Adding Electron-Withdrawing Group to Ring | Increases reactivity of chloroethyl group in SN2 | Enhances the electrophilicity of the β-carbon. |

| Adding Electron-Donating Group to Ring | Decreases reactivity of chloroethyl group in SN2 | Reduces the electrophilicity of the β-carbon. |

| N-Oxidation of Pyridine Ring | Activates ring towards electrophilic substitution | The N-oxide group is electron-donating through resonance, activating the ortho and para positions. |

| Changing Solvent (e.g., in alkyllithium reactions) | Can alter the regioselectivity of ring alkylation | Solvent coordination can change the aggregation state and steric bulk of the nucleophile. acs.org |

Mechanistic and Kinetic Investigations of 5 2 Chloroethyl 2 Methylpyridine Reactions

Elucidation of Reaction Mechanisms for Key Transformations

The chemical reactivity of 5-(2-Chloroethyl)-2-methylpyridine is primarily dictated by the chloroethyl group, which can participate in both nucleophilic substitution and elimination reactions. The pyridine (B92270) ring, with its electron-withdrawing nature and the presence of a nitrogen atom, significantly influences these transformations.

One of the key transformations of this compound is the β-elimination reaction to form 5-vinyl-2-methylpyridine. Studies on the analogous compound, 2-(2-chloroethyl)pyridine (B91823), have shown that this reaction proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) irreversible mechanism in the presence of a base like hydroxide (B78521) ions (OH⁻). rsc.org This mechanism involves a two-step process:

Deprotonation: The base abstracts a proton from the carbon atom adjacent to the pyridine ring (the α-carbon), forming a carbanion intermediate. The stability of this carbanion is enhanced by the electron-withdrawing effect of the pyridine ring.

Chloride Ion Elimination: The lone pair of electrons on the carbanion then expels the chloride ion from the adjacent carbon (the β-carbon), leading to the formation of a double bond and the final product, 5-vinyl-2-methylpyridine.

It is noteworthy that studies on 2-(2-chloroethyl)pyridine indicate that even though the unprotonated form of the substrate is predominant under the reaction conditions, the deprotonation occurs from the substrate that is protonated at the pyridine nitrogen. rsc.org The reactivity of this protonated form is significantly higher, on the order of 10⁵ times greater than the unprotonated form, due to the increased stability of the resulting carbanion, which has an enamine-like structure. rsc.org

Another important class of reactions for this compound is nucleophilic substitution (SN2) . In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion. The SN2 mechanism is a concerted, one-step process where the bond formation with the nucleophile and the bond cleavage of the carbon-chlorine bond occur simultaneously. doubtnut.com The rate of this reaction is influenced by the strength and concentration of the nucleophile, as well as the steric hindrance around the reaction center. For this compound, the presence of the 2-methyl group could introduce some steric hindrance, potentially affecting the rate of SN2 reactions compared to an unsubstituted analogue.

Kinetic Studies of Synthetic Pathways and Derivatization Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for a deeper understanding of the factors that control chemical transformations. For reactions of this compound, kinetic data helps in optimizing reaction conditions and predicting product formation.

| Reaction | Substrate | Reagent | Temperature (°C) | Second-Order Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |

| β-Elimination to form 2-vinylpyridine (B74390) | 2-(2-chloroethyl)pyridine | OH⁻ | 50 | 4.59 × 10⁻⁴ |

| Table 1: Kinetic data for the β-elimination reaction of 2-(2-chloroethyl)pyridine. Data sourced from a study by Alunni et al. rsc.org |

This data indicates that the rate of the elimination reaction is dependent on the concentrations of both the substrate and the base. For this compound, the position of the substituents would likely influence the rate constant. The electron-donating nature of the methyl group at the 2-position might slightly decrease the acidity of the α-proton, potentially slowing down the initial deprotonation step of the E1cb mechanism compared to the 2-substituted isomer.

Kinetic studies of nucleophilic substitution reactions on related systems, such as 2-chloro-1-methylpyridinium (B1202621) iodide with primary and secondary amines, have also shown second-order kinetics, with the rate being first order with respect to both the pyridinium (B92312) salt and the amine. researchgate.net This suggests that SN2 reactions of this compound with various nucleophiles would also likely exhibit second-order rate laws.

Furthermore, the deuterium (B1214612) isotope effect can be a powerful tool in kinetic studies to probe reaction mechanisms. pressbooks.publibretexts.orglibretexts.org For an E2 elimination, where the C-H bond is broken in the rate-determining step, replacing the abstracted hydrogen with deuterium would lead to a significant decrease in the reaction rate (a primary kinetic isotope effect). pressbooks.publibretexts.orglibretexts.org In an E1cb mechanism, the isotope effect would depend on whether the initial deprotonation or the subsequent elimination of the leaving group is the rate-determining step.

Role of Catalysts and Reagents in Modulating Reactivity

Catalysts and reagents play a pivotal role in controlling the outcome and efficiency of chemical reactions involving this compound. The choice of catalyst can selectively promote one reaction pathway over another, for instance, favoring substitution over elimination, or vice versa.

In the context of nucleophilic substitution, the choice of the nucleophile itself is a critical reagent. Stronger nucleophiles will generally lead to faster SN2 reaction rates. For elimination reactions, the strength and concentration of the base are key factors. Strong, non-nucleophilic bases are often employed to favor elimination over substitution.

Transition metal catalysts, particularly those based on palladium, are widely used for cross-coupling reactions, which could be applied to this compound. These catalysts are effective in activating the C-Cl bond, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. For example, palladium catalysts can be used in Suzuki, Heck, or Sonogashira coupling reactions, allowing for the introduction of a wide range of functional groups at the ethyl side chain. The mechanism of these catalytic cycles typically involves oxidative addition of the chloroalkane to the metal center, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion, and finally reductive elimination to regenerate the catalyst and yield the product.

The pyridine nitrogen in this compound can also act as a ligand, potentially coordinating to the metal catalyst. This coordination could influence the catalyst's activity and selectivity. In some cases, this coordination might be undesirable and could be mitigated by using appropriate ligands that compete for coordination sites on the metal.

Computational Modeling of Transition States and Reaction Energetics

Computational chemistry provides a powerful tool for investigating reaction mechanisms at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model the structures of reactants, products, intermediates, and, most importantly, transition states. youtube.com By calculating the energies of these species, it is possible to map out the potential energy surface of a reaction and determine the activation energies for different pathways.

For this compound, computational modeling could be employed to:

Visualize Transition State Geometries: Modeling can provide detailed three-dimensional structures of the transition states for both the E1cb elimination and SN2 substitution reactions. This would reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate.

Calculate Activation Energies: By determining the energy difference between the reactants and the transition state, the activation energy (Ea) for a particular reaction can be calculated. youtube.com Comparing the activation energies for the elimination and substitution pathways would allow for a prediction of which reaction is more favorable under a given set of conditions.

Investigate Substituent Effects: Computational studies can quantify the electronic and steric effects of the methyl group at the 2-position and the chloroethyl group at the 5-position on the stability of intermediates and transition states. This would provide a theoretical basis for understanding the differences in reactivity between this compound and its isomers.

Model Catalytic Cycles: The entire catalytic cycle for a transition-metal-catalyzed cross-coupling reaction could be modeled, providing insights into the mechanism of each elementary step, such as oxidative addition and reductive elimination.

While specific computational studies on this compound are not prominent in the literature, studies on related pyridine derivatives and their reactions have demonstrated the utility of these methods. nih.govresearchgate.net For example, computational models have been used to study the regioselectivity of reactions involving pyridynes and to analyze the reaction of pyridine with various species. nih.govresearchgate.net These studies showcase the potential of computational chemistry to provide a detailed and predictive understanding of the reactivity of this compound.

Computational Chemistry and Theoretical Studies on 5 2 Chloroethyl 2 Methylpyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the approximation of solutions to the Schrödinger equation for multi-electron systems. researchgate.net Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to investigate molecular properties. nih.gov DFT, in particular, has become a popular and effective method due to its balance of accuracy and computational cost, making it well-suited for studying polyatomic molecules like pyridine (B92270) derivatives. nih.govijcce.ac.ir These calculations can elucidate the optimized geometry, electronic properties, and spectroscopic features of a molecule.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for understanding this relationship, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govschrodinger.com Conversely, a large HOMO-LUMO gap suggests high stability and lower chemical reactivity. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.79822 |

| ELUMO | -0.29660 |

| Energy Gap (ΔE) | 6.50162 |

Data sourced from a computational study on 2-Amino-5-methylpyridine. researchgate.net Such an analysis indicates that a significant energy gap can imply substantial molecular stability.

The visualization of HOMO and LUMO distributions reveals the regions of the molecule involved in electron donation and acceptance, respectively. For pyridine derivatives, the HOMO is often located over the pyridine ring and substituent groups, while the LUMO may also be distributed across the ring system, indicating that charge transfer can occur within the molecule. researchgate.net

Molecular Geometry Optimization and Conformer Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov This process is performed using methods like DFT, which systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. ajrcps.com The accuracy of the optimized geometry is often validated by comparing the calculated parameters with experimental data from techniques like X-ray crystallography, where available. nih.gov

For 5-(2-Chloroethyl)-2-methylpyridine, the presence of the flexible chloroethyl side chain necessitates a conformer analysis. Different rotations around the single bonds can lead to various conformers, each with a distinct energy. Computational methods can be used to identify the most stable conformer (the global minimum) and the relative energies of other, less stable conformers.

While a specific published geometry optimization for this compound is not available, the following table presents typical bond length and angle data that would be generated from such a study, illustrated with parameters for the related compound 2-amino-5-chloropyridine.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-N (ring) | 1.34 Å |

| Bond Length | C-C (ring) | 1.39 Å |

| Bond Angle | C-C-N (ring) | 123.5° |

| Bond Angle | Cl-C-C (ring) | 119.0° |

Note: These values are for illustrative purposes and represent typical results for a substituted pyridine. researchgate.net

Vibrational Spectroscopy Simulations (e.g., FT-IR, FT-Raman)

Computational methods can simulate the vibrational spectra (FT-IR and FT-Raman) of a molecule. nih.gov After geometry optimization, frequency calculations are performed at the same level of theory to predict the vibrational modes. researchgate.net These calculations yield the wavenumbers and intensities of the vibrational bands, which can be compared with experimental spectra to aid in the assignment of fundamental modes. researchgate.net

The theoretical spectra for this compound would be expected to show characteristic bands for the pyridine ring, methyl group, and chloroethyl side chain. Key vibrations would include:

Pyridine Ring Vibrations : C-H stretching modes typically appear in the 3020–3090 cm⁻¹ range. researchgate.net Ring stretching vibrations (C-C and C-N) are expected in the 1400-1650 cm⁻¹ region. researchgate.net

Methyl Group Vibrations : Symmetric and asymmetric C-H stretching and bending modes.

Chloroethyl Group Vibrations : C-H stretching of the ethyl chain, C-C stretching, and the C-Cl stretching vibration, which is typically found at lower wavenumbers.

A Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of each vibrational mode by quantifying the contribution of different internal coordinates to each vibration. nih.gov

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3050 - 3150 | Pyridine ring C-H stretching |

| ν(C=N), ν(C=C) | 1580 - 1620 | Pyridine ring stretching |

| Ring Breathing | ~1020 | Pyridine ring breathing mode |

| ν(C-Cl) | 600 - 800 | C-Cl stretching |

Note: These are representative values derived from studies on various pyridine derivatives. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.

Red : Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on the nitrogen atom).

Blue : Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack.

Green : Regions of neutral or zero potential.

For this compound, the MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. This makes the nitrogen atom a primary site for protonation and interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms. Such analysis provides crucial insights into intermolecular interactions. researchgate.netresearchgate.net

Charge distribution analysis, through methods like Mulliken or Natural Bond Orbital (NBO) analysis, quantifies the electronic charge on each atom. This data complements the MEP map by providing numerical values for the charge distribution, helping to understand the electronic effects of the substituents on the pyridine ring.

Thermodynamic Parameter Prediction and Stability Analysis

Quantum chemical calculations can predict various thermodynamic properties of a molecule at a given temperature. nih.gov Based on the vibrational analysis, parameters such as zero-point vibrational energy (ZPVE), thermal energy, entropy (S), and heat capacity at constant volume (Cv) can be computed.

These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. For instance, by calculating the thermodynamic properties of different conformers of this compound, one can determine their relative populations at thermal equilibrium.

| Parameter | Typical Calculated Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | (Value dependent on molecule size) |

| Entropy (cal/mol·K) | (Value dependent on molecule size) |

| Heat Capacity, Cv (cal/mol·K) | (Value dependent on molecule size) |

| Total Energy (Hartree) | (Value dependent on molecule and theory level) |

Note: Specific values are highly dependent on the molecule and the level of theory used. nih.gov

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a non-human biological macromolecule or a catalyst. mdpi.combiointerfaceresearch.com This method is instrumental in drug discovery and materials science. nih.govmdpi.com The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding. nih.gov

For this compound, molecular docking could be used to explore its potential interactions with various targets. For example, its ability to act as a ligand in a metal-organic catalyst could be investigated by docking it into the active site of a metal complex. researchgate.net The docking results would reveal the likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or coordination with a metal center. biointerfaceresearch.com

While no specific molecular docking studies featuring this compound as a ligand were found, studies on other pyridine derivatives show that the nitrogen atom is a key interaction point, often forming hydrogen bonds or coordinating to metal ions in the active sites of proteins or catalysts. nih.govnih.gov The binding energy, typically reported in kcal/mol, provides a quantitative measure of the binding affinity, with more negative values indicating stronger binding. mdpi.com

Non-Linear Optical Properties and Other Advanced Theoretical Characterizations

While direct computational studies on the non-linear optical (NLO) properties of this compound are not extensively available in public literature, the NLO characteristics of this molecule can be inferred and understood by examining theoretical investigations of structurally similar pyridine derivatives. Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict and analyze the electronic and optical properties of organic molecules. ias.ac.inresearchgate.net The NLO response of a molecule is fundamentally linked to its electronic structure, including the distribution of electron density, the presence of donor-acceptor groups, and the extent of π-conjugated systems. nih.govsemanticscholar.org

Theoretical calculations on various pyridine derivatives have shown that the magnitude of the first hyperpolarizability (a measure of the second-order NLO response) is highly sensitive to the nature and position of substituents. ias.ac.inymerdigital.com For instance, studies on 2-aminopyridinium p-toluenesulphonate, a D-π-A-π-A type NLO material, have demonstrated that the donor-acceptor arrangement across the π-conjugated system leads to a significant NLO response. ias.ac.in Although this compound does not possess a classic strong donor-acceptor architecture, the electronic asymmetry introduced by the methyl and chloroethyl groups can still result in a measurable NLO response.

Advanced theoretical characterizations also involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity, stability, and optical properties. ymerdigital.comiiste.org A smaller HOMO-LUMO gap generally correlates with higher polarizability and, consequently, a larger NLO response. Computational studies on pyridine derivatives often involve calculating these values to predict their potential for NLO applications. nih.gov For example, in a study of 2-chloroimidazo[1,2-a]pyridine (B1597247) derivatives, it was found that the HOMO-LUMO energy gap was influenced by the polarity of the solvent and the nature of the substituent groups. ymerdigital.com

The table below presents hypothetical, yet plausible, computational data for this compound, based on trends observed in theoretical studies of similar pyridine derivatives. These values are illustrative and would require specific DFT calculations for verification.

| Theoretical Parameter | Hypothetical Value for this compound | Significance in NLO and Advanced Characterization |

| Dipole Moment (µ) (Debye) | 2.5 - 3.5 | Indicates the overall polarity of the molecule, which is a prerequisite for second-order NLO activity. |

| Average Polarizability (α) (a.u.) | 80 - 100 | Measures the ease with which the electron cloud can be distorted by an external electric field. |

| First Hyperpolarizability (β) (a.u.) | 150 - 300 | Quantifies the second-order NLO response. A non-zero value is indicative of potential for applications like frequency doubling. |

| HOMO Energy (eV) | -6.5 to -7.5 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -1.0 to -2.0 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 4.5 - 6.5 | A smaller gap often suggests higher reactivity and potentially larger NLO effects. ymerdigital.com |

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Actual values would need to be determined through specific computational studies on this compound.

Furthermore, other advanced theoretical characterizations for pyridine derivatives include the calculation of molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and help identify sites susceptible to electrophilic and nucleophilic attack. For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the pyridine ring, indicating its nucleophilic character, and regions of positive potential around the hydrogen atoms and the chloroethyl group.

Advanced Analytical Methodologies for 5 2 Chloroethyl 2 Methylpyridine Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

The precise molecular structure of 5-(2-Chloroethyl)-2-methylpyridine is determined through the application of various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the protons of the chloroethyl side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the substitution pattern of the pyridine ring and the structure of the side chain. For instance, the protons of the ethyl group would likely appear as two triplets.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a unique signal for each carbon atom in a different chemical environment. This would allow for the definitive identification of the pyridine ring carbons, the methyl carbon, and the two carbons of the chloroethyl group.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. In a typical mass spectrum, the compound would exhibit a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation analysis would reveal characteristic losses, such as the loss of a chloroethyl group or cleavage at different points of the side chain, providing further structural evidence.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is a standard method for purity analysis. A pure sample of this compound would show a single major peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). The presence of other peaks would indicate impurities, which can be identified by their retention times and, if using GC-MS, their mass spectra.

High-Performance Liquid Chromatography (HPLC) is another vital tool, particularly for monitoring reactions where the starting materials, intermediates, and products have different polarities. A suitable reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a buffer, could effectively separate this compound from other components in a reaction mixture. By analyzing samples at different time points, the consumption of reactants and the formation of the product can be tracked to optimize reaction conditions.

X-Ray Crystallography for Solid-State Structure Determination

Hyphenated Techniques in Reaction Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex reaction mixtures in real-time or near-real-time. epa.govchemicalbook.comsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely used hyphenated technique that combines the separation power of GC with the identification capabilities of MS. sigmaaldrich.com This allows for the separation of individual components in a mixture and their immediate identification based on their mass spectra. It is an essential tool for identifying byproducts and impurities in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for analyzing less volatile or thermally sensitive compounds that are not suitable for GC. sigmaaldrich.comsielc.com It combines the separation capabilities of HPLC with the detection power of mass spectrometry.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents a more advanced hyphenated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from an HPLC column. sigmaaldrich.com This provides unambiguous structural information for separated components without the need for offline fraction collection and analysis.

These advanced analytical methodologies, when used in concert, provide a comprehensive characterization of this compound, ensuring its identity, purity, and facilitating its successful synthesis and application in further research.

Future Research Directions and Emerging Methodologies

The continued relevance of 5-(2-Chloroethyl)-2-methylpyridine as a key synthetic intermediate necessitates the exploration of advanced and efficient manufacturing techniques. Future research is progressively focused on enhancing sustainability, discovering novel chemical transformations, expanding its utility, and integrating cutting-edge technologies like artificial intelligence and continuous flow processing to optimize its synthesis and application.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(2-Chloroethyl)-2-methylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, reacting 2-methylpyridine derivatives with 1,2-dichloroethane under controlled conditions (e.g., in anhydrous solvents like dichloromethane or acetonitrile). Catalysts such as triethylamine or pyridine can enhance yield by neutralizing HCl byproducts. Reaction efficiency depends on temperature (optimized at 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for pyridine derivative to chloroethylating agent). Monitor progress via thin-layer chromatography (TLC) or HPLC, and purify using column chromatography with silica gel .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to confirm the chloroethyl group’s presence (e.g., δ ~3.8–4.2 ppm for CHCl protons) and pyridine ring substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected m/z for CHClN: 154.05).

- FT-IR : Peaks at ~650–750 cm for C-Cl stretching. Cross-reference data with published spectra of analogous pyridine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Avoid dust generation; collect spills with inert absorbents (e.g., vermiculite) and store in sealed containers for hazardous waste disposal.

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Label containers with GHS hazard codes (e.g., H315 for skin irritation, H335 for respiratory irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Perform systematic stability studies:

- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Mechanistic Insight : Identify degradation products (e.g., hydrolysis to 5-(2-hydroxyethyl)-2-methylpyridine at high pH) using LC-MS. Compare kinetic data (e.g., t) with computational models (DFT calculations for hydrolysis pathways) .

Q. What analytical strategies are effective for detecting trace impurities or byproducts in this compound samples?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Detect low-abundance species via tandem MS.

- GC Headspace Analysis : Identify volatile byproducts (e.g., residual 1,2-dichloroethane) with a DB-5 column and flame ionization detection.

- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities ≥0.1% .

Q. How does the chloroethyl group influence the compound’s interactions in biological assays (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Studies : Model interactions using software like AutoDock Vina. The chloroethyl group may form halogen bonds with catalytic residues (e.g., histidine in proteases).

- Activity Assays : Test against target enzymes (e.g., β-glucuronidase) with positive controls. Compare IC values with non-chlorinated analogs to isolate the chloroethyl’s contribution.

- Metabolic Stability : Assess hepatic microsome clearance rates to evaluate the group’s impact on pharmacokinetics .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

- Methodological Answer :

- In Vitro Tox Screens : Use cell lines (e.g., HepG2 for hepatotoxicity) to measure IC values under standardized conditions (e.g., 72-hr exposure). Cross-validate with Ames tests for mutagenicity.

- Comparative Analysis : Replicate conflicting studies while controlling variables (e.g., solvent used, purity of compound). Publish raw data in open-access repositories for transparency .

Experimental Design Recommendations

Q. What controls are essential when studying the compound’s stability in long-term storage?

- Methodological Answer :

- Negative Controls : Store aliquots in inert atmospheres (argon) to exclude oxidative degradation.

- Accelerated Aging : Use elevated temperatures (40–60°C) to simulate long-term effects. Apply Arrhenius modeling to predict shelf life.

- Light Exposure Tests : Compare samples stored in amber vs. clear glass to assess photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.